3-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide
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Overview
Description
3-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of 3-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring:
Introduction of the Phenyl and Prop-2-en-1-yl Groups: These groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Final Coupling with Benzamide: The final step involves coupling the synthesized intermediate with benzamide under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
3-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and prop-2-en-1-yl groups.
Reduction: Reduction reactions can target the imidazole ring and the carbonyl group.
Substitution: The compound can participate in substitution reactions, especially at the trifluoromethyl and phenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Compared to these compounds, 3-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide is unique due to its trifluoromethyl group and specific substitution pattern, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H18F3N3O2 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-methyl-N-[5-oxo-2-phenyl-1-prop-2-enyl-4-(trifluoromethyl)imidazol-4-yl]benzamide |
InChI |
InChI=1S/C21H18F3N3O2/c1-3-12-27-17(15-9-5-4-6-10-15)25-20(19(27)29,21(22,23)24)26-18(28)16-11-7-8-14(2)13-16/h3-11,13H,1,12H2,2H3,(H,26,28) |
InChI Key |
AFYHDHSGXZGLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC=C)C(F)(F)F |
Origin of Product |
United States |
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